![molecular formula C15H25NO3 B2676546 Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2021639-00-7](/img/structure/B2676546.png)
Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, is a chemical compound with the molecular formula C11H20N2O2 . It has a molecular weight of 212.29 . This compound is used in the preparation of substituted pyrrolo[2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress .
Molecular Structure Analysis
The compound has a complex structure, with several bond lengths and angles contributing to its overall shape . The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-9(7-13)12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ .Physical And Chemical Properties Analysis
The compound has a density of 1.076g/cm3 . It has a boiling point of 295.4°C at 760mmHg . The compound is also characterized by a number of physicochemical properties such as a high GI absorption, BBB permeant, and is not a P-gp substrate .Scientific Research Applications
Synthesis and Structural Characterization
Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate and its derivatives have been synthesized and structurally characterized, demonstrating their utility in creating cyclic amino acid esters and exploring their molecular structures. For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a cyclic amino acid ester, involved an intramolecular lactonization reaction characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, with the structure confirmed via single crystal X-ray diffraction analysis (T. Moriguchi et al., 2014). Similarly, chiral variants of such compounds have been synthesized, providing insights into their structural composition and potential applications in enantioselective synthesis (T. Moriguchi et al., 2014).
Synthetic Applications in Organic Chemistry
These compounds serve as versatile intermediates in organic synthesis. For instance, they have been employed in the asymmetric synthesis of tropane alkaloids such as (+)-pseudococaine, demonstrating their role in constructing complex molecular scaffolds with high diastereoselectivity (E. Brock et al., 2012). Moreover, they are utilized in the preparation of complex bicyclic structures and peptidomimetics, revealing their importance in medicinal chemistry and drug development (P. Mandal et al., 2005; C. Campbell et al., 2009).
Novel Reactions and Mechanistic Insights
Research has also focused on exploring new chemical reactions and mechanisms involving these compounds. For instance, studies on the acid-catalyzed rearrangement of similar structures have provided valuable insights into the synthesis of amino sugars and derivatives, contributing to the field of carbohydrate chemistry (C. Nativi et al., 1989). Additionally, the investigation of unusual by-products from non-synchronous reactions has shed light on unexpected reaction pathways, enhancing our understanding of organic reaction mechanisms (E. MacorJohn et al., 1998).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-10(17)7-11-8-12-5-6-13(9-11)16(12)14(18)19-15(2,3)4/h11-13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCWDTXCDOFWAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CC2CCC(C1)N2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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